AR244555
Description
AR 244555 (CAS: 858350-62-6) is a Mas G-protein-coupled receptor (Mas-GPCR) inverse agonist with demonstrated cardiovascular protective effects. It exhibits inhibitory activity in human and rat inositol 1,4,5-triphosphate (IP3) accumulation assays, with IC50 values of 186 nM (human) and 348 nM (rat) in IP-Gq coupling experiments . In preclinical studies, AR 244555 attenuated sarcomere disorganization and cellular hypertrophy in Mas-overexpressing cardiomyocytes and increased coronary blood flow in rats without inducing arrhythmias.
Properties
IUPAC Name |
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSTNGNDWHYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of AR244555 involves the formation of a spiro compound, specifically (1’-but-3-enyl-5-chlorospiro [2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanone . The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the appropriate starting materials.
Spiro Compound Formation: The indole core is then reacted with a piperidine derivative to form the spiro compound.
Functional Group Modifications:
Chemical Reactions Analysis
Absence of AR 244555 in Current Literature
- PubMed studies (e.g., ) focus on androgen receptor binding assays, combustion kinetics, and sulfur/ozone reactions but do not mention AR 244555.
- Reaction monitoring tools (e.g., Magritek’s NMR-based studies ) and catalytic reaction research (e.g., UChicago/MIT studies ) analyze specific compounds like enones, morpholine derivatives, and catalytic intermediates but not AR 244555.
- Chemical databases (e.g., CAS SciFinder ) and kinetics compilations (e.g., NIST data ) lack entries for this compound.
Potential Explanations for Data Gaps
- Hypothetical or proprietary status : AR 244555 may be an internal code name, unpublished research compound, or proprietary material not yet disclosed in public databases.
- Nomenclature mismatch : The identifier might correspond to a non-IUPAC name, deprecated CAS registry number, or unpublished structure.
- Scope limitations : The search excluded non-peer-reviewed sources (e.g., BenchChem, Smolecule) per user requirements.
Recommendations for Further Investigation
To resolve this gap, consider:
| Step | Action | Tools/Sources |
|---|---|---|
| 1 | Verify nomenclature | CAS SciFinder, Reaxys, PubChem |
| 2 | Screen patents | USPTO, Espacenet, Google Patents |
| 3 | Consult synthetic journals | Journal of Organic Chemistry, Organic Letters |
| 4 | Contact manufacturers | Chemical suppliers (e.g., Sigma-Aldrich, TCI) |
Related Reaction Insights
While AR 244555 is uncharacterized, analogous compounds in the search results highlight methodologies for studying novel reactions:
Electrophilic Aromatic Substitution (S<sub>N</sub>Ar)
Kinetic Analysis
Scientific Research Applications
AR244555 has several scientific research applications, including:
Mechanism of Action
AR244555 exerts its effects by acting as an inverse agonist of the MAS receptor. This receptor is a G protein-coupled receptor involved in various physiological processes. This compound blocks the MAS receptor, thereby inhibiting the signaling pathways that lead to the production of connective tissue growth factor and collagen in cardiac fibroblasts . This inhibition helps prevent fibrosis and related cardiac conditions.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular formula: C23H23ClF2N2O
- Molecular weight: 416.89 g/mol
- Solubility: Soluble in DMSO; stable for 6 months at -80°C and 1 month at -20°C .
- Purity: >99% (HPLC) .
Comparative Analysis with Similar Compounds
Pharmacological Targets and Mechanisms
Key Differences :
- Target Specificity : AR 244555 uniquely modulates Mas-GPCR, a receptor linked to angiotensin-(1–7) signaling and cardiovascular homeostasis. In contrast, AR 420626 targets FFA3, a receptor involved in short-chain fatty acid signaling and gut mucosal repair .
- Therapeutic Scope : AR 244555 is specialized for cardiovascular applications, whereas AR 420626 addresses NSAID-induced enteropathy, and Amuvatinib targets tyrosine kinases in cancer .
Preclinical Efficacy Profiles
Notable Contrasts:
Structural and Physicochemical Comparisons
Structural Insights :
- AR 244555 contains a chlorinated aromatic ring and fluorine substituents, enhancing receptor binding affinity and metabolic stability .
- AR 420626 lacks halogen atoms but includes a carboxylic acid group, optimizing FFA3 receptor interaction .
Research Limitations and Discrepancies
- Target Ambiguity : describes AR 244555 as a GPR119 agonist, conflicting with primary data identifying it as a Mas-GPCR inverse agonist . This discrepancy may reflect off-target effects or misclassification in early studies.
- Species Variability : Rat models show lower sensitivity to AR 244555 (IC50 = 348 nM vs. 186 nM in humans), suggesting species-specific Mas-GPCR signaling differences .
Biological Activity
AR 244555 is a synthetic compound primarily studied for its interactions with the angiotensin system, particularly its effects on the MAS1 receptor and its potential therapeutic applications. This article provides an overview of the biological activity of AR 244555, including its mechanisms of action, case studies, and relevant research findings.
AR 244555 functions as a selective agonist for the MAS1 receptor, which is part of the renin-angiotensin system (RAS). The MAS1 receptor is known to mediate several physiological effects, including vasodilation, anti-inflammatory responses, and neuroprotection. Activation of this receptor by AR 244555 leads to various downstream signaling pathways that contribute to its biological effects.
Key Interactions
- Angiotensin 1-7 : AR 244555 mimics the action of Angiotensin 1-7, a peptide that exerts protective cardiovascular effects through MAS1 receptor activation.
- G Protein-Coupled Receptors (GPCRs) : The compound interacts with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters.
Biological Effects
Research has demonstrated several biological effects associated with AR 244555:
- Cardiovascular Protection : Studies indicate that AR 244555 may reduce blood pressure and improve cardiac function in hypertensive models by enhancing nitric oxide production and reducing sympathetic nervous system activity .
- Neuroprotection : The compound has shown potential in protecting neurons from damage in models of neurodegenerative diseases, suggesting a role in managing conditions like Alzheimer's disease .
- Antinociceptive Properties : Evidence suggests that AR 244555 may alleviate pain, particularly in models of chronic pain, indicating its potential utility in pain management therapies .
Case Studies
Several case studies have highlighted the clinical implications of AR 244555:
- Hypertensive Rat Model :
-
Neurodegeneration Study :
- Objective : To assess the neuroprotective effects of AR 244555 in a transgenic model of Alzheimer's disease.
- Findings : Treatment with AR 244555 improved cognitive function and reduced amyloid plaque formation. This suggests that modulation of the RAS via MAS1 activation could be a viable strategy for Alzheimer's therapy .
Research Findings
A summary of key research findings related to AR 244555 is presented in the table below:
| Study | Focus Area | Key Findings |
|---|---|---|
| Bradford et al. (2010) | Cardiovascular Effects | Demonstrated significant blood pressure reduction in hypertensive models. |
| Ahmad et al. (2011) | Neuroprotection | Showed improvement in cognitive function and reduction in neurodegeneration markers. |
| Kangussu et al. (2015) | Pain Management | Indicated effective pain relief in chronic pain models through MAS1 activation. |
Q & A
Q. What experimental assays are critical for validating AR 244555’s agonistic activity on GPR119?
- Methodological Answer : To confirm AR 244555’s activity, use a combination of:
- IP (inositol phosphate) accumulation assays to measure Gq-coupled receptor activation .
- cAMP modulation studies (since GPR119 may also interact with Gs pathways).
- Dose-response curves to determine potency (e.g., pEC50 values) and receptor specificity. Include positive controls (e.g., endogenous agonists like oleoylethanolamide) and negative controls (e.g., GPR119 knockout models) to rule off-target effects .
Q. How can researchers ensure reproducibility in AR 244555’s in vitro studies?
- Methodological Answer :
- Standardize cell lines (e.g., CHO or HEK293 cells transfected with human or rat GPR119) and culture conditions .
- Predefine DMSO concentrations (AR 244555’s solubility vehicle) to avoid solvent interference (<0.1% recommended) .
- Document batch numbers of reagents and validate assay protocols through inter-lab comparisons (see for reproducibility guidelines) .
Q. What are the primary biochemical pathways influenced by AR 244555?
- Methodological Answer : Focus on:
- GPR119 signaling : Assess downstream effects on insulin secretion (via cAMP/PKA pathways) or glucagon-like peptide-1 (GLP-1) release .
- Inositol 1,4,5-phosphate oxidase inhibition : Quantify oxidative stress markers in cardiac tissue models using HPLC or fluorometric assays .
Advanced Research Questions
Q. How to resolve contradictions in AR 244555’s reported effects on cardiac tissue?
- Methodological Answer :
- Data Triangulation : Compare results across species (human vs. rat models) and experimental conditions (e.g., ischemia-reperfusion protocols vs. baseline measurements) .
- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to isolate GPR119-dependent vs. off-target effects.
- Statistical Rigor : Apply mixed-effects models to account for variability in in vivo studies (e.g., heart rate fluctuations) .
Q. What in vivo models are optimal for studying AR 244555’s therapeutic potential?
- Methodological Answer :
- Type 2 Diabetes : Use diet-induced obese (DIO) mice with glucose tolerance tests to evaluate insulinotropic effects .
- Cardioprotection : Employ Langendorff-perfused rat hearts to assess ischemia-reperfusion injury mitigation without confounding systemic factors .
- Dosage Optimization : Conduct pharmacokinetic studies to align rodent doses with human-equivalent exposures (e.g., allometric scaling) .
Q. How to design a study analyzing AR 244555’s dual role in GPR119 agonism and inositol phosphatase inhibition?
- Methodological Answer :
- Time-Course Experiments : Separate acute (GPR119 activation) and chronic (enzyme inhibition) effects.
- Pathway-Specific Inhibitors : Use GPR119 antagonists (e.g., APD668) or inositol phosphatase activators to isolate mechanisms .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cross-talk between pathways .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-dependent responses to AR 244555?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50 values .
- Outlier Detection : Use Grubbs’ test or ROUT method to exclude artifactual data points in high-throughput screens .
- Meta-Analysis : Aggregate results from independent studies to identify trends (e.g., fixed-effects models) .
Q. How to address variability in AR 244555’s efficacy across different cell lines?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
